Tetradeca-2,10-diene
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Overview
Description
Tetradeca-2,10-diene is an organic compound with the molecular formula C14H26 It is a diene, meaning it contains two double bonds within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradeca-2,10-diene can be synthesized through various organic synthesis methods. One common approach involves the reaction of 1,4-cyclohexanedione dioxime with nitrilimines. This reaction typically requires the use of a base such as triethylamine to generate the nitrilimines in situ, which then react with the dioxime to form the desired diene .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and large-scale chemical production would apply. This includes optimizing reaction conditions for yield and purity, as well as scaling up the reaction from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions: Tetradeca-2,10-diene can undergo various chemical reactions, including:
Oxidation: The double bonds in the diene can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The double bonds can be reduced to form the corresponding alkane.
Substitution: The hydrogen atoms adjacent to the double bonds can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Halogenation reactions can be carried out using halogens (e.g., Br2) or halogenating agents (e.g., N-bromosuccinimide).
Major Products:
Oxidation: Epoxides, diols, or other oxygenated derivatives.
Reduction: Tetradecane.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
Tetradeca-2,10-diene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may have biological activity and can be used in the development of pharmaceuticals or agrochemicals.
Industry: Used in the synthesis of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tetradeca-2,10-diene depends on the specific reactions it undergoesThese reactions often involve the interaction of the double bonds with reagents or catalysts, resulting in the formation of new bonds and functional groups .
Comparison with Similar Compounds
- Tetradeca-2,4,10-triene-8-ynoic acid isobutylamide
- Tetradeca-2-en-10,12-diynoic acid isobutylamide
- Dodeca-2,4,10-triene-8-ynoic acid isobutylamide
Comparison: Tetradeca-2,10-diene is unique due to its specific placement of double bonds at the 2nd and 10th positions. This structural feature distinguishes it from other similar compounds, which may have different arrangements of double and triple bonds.
Properties
CAS No. |
62581-62-8 |
---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
tetradeca-2,10-diene |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5,8,10H,4,6-7,9,11-14H2,1-2H3 |
InChI Key |
UUCDPGSGMIHSHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCCCCC=CC |
Origin of Product |
United States |
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